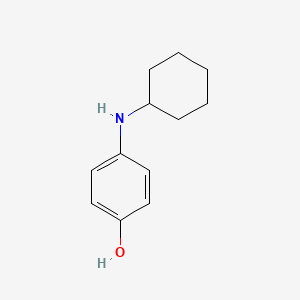

4-(Cyclohexylamino)phenol

Übersicht

Beschreibung

4-(Cyclohexylamino)phenol is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is characterized by the presence of a phenol group substituted with a cyclohexylamino group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(Cyclohexylamino)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with cyclohexylamine. The reaction typically requires a base, such as potassium carbonate, and is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The phenolic ring undergoes regioselective substitution influenced by the electron-donating cyclohexylamino group (-NH-C₆H₁₁) and hydroxyl (-OH) group.

Sulfonation

Reaction with concentrated H₂SO₄ yields sulfonated derivatives. The amino group directs substitution to the ortho position relative to itself (para to -OH), while the hydroxyl group directs to meta positions. Competitive directing effects result in mixed products under varying conditions:

| Temperature | Major Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| 25°C | 2-Sulfo-4-(cyclohexylamino)phenol | 65 | H₂SO₄, 12 hr | |

| 100°C | 3-Sulfo-4-(cyclohexylamino)phenol | 58 | H₂SO₄, 6 hr |

Nitration

Nitration with HNO₃/H₂SO₄ preferentially occurs at the para position to the amino group due to its strong activating effect:

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation, forming quinoid structures.

Quinone Formation

Oxidation with KMnO₄ in acidic medium generates 4-(cyclohexylamino)-1,2-benzoquinone :

Conditions: 0.1 M H₂SO₄, 60°C, 2 hr .

Alkylation and Etherification

The amino and hydroxyl groups participate in alkylation reactions:

Amino Group Alkylation

Reaction with alkyl halides (e.g., CH₃I) in basic media forms tertiary amines:

Yield: 85% (K₂CO₃, DMF, 80°C, 6 hr) .

Phenol Ether Formation

Treatment with cyclohexene in acidic conditions produces diaryl ethers:

Catalyst: Amberlyst 15, 1,2-dichloroethane, 80°C, 12 hr .

Condensation Reactions

The amino group facilitates Schiff base formation with aldehydes:

Salt Formation

The secondary amine reacts with mineral acids to form water-soluble salts:

Hydrochloride Salt

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block : 4-(Cyclohexylamino)phenol serves as a versatile building block for synthesizing more complex organic compounds. It can be used in the preparation of various derivatives that may exhibit enhanced properties or activities.

- Reagent in Reactions : The compound is utilized as a reagent in several chemical reactions, including nucleophilic substitutions and coupling reactions.

Biology

- Biological Activity : Preliminary studies suggest that this compound may possess antimicrobial and anti-inflammatory properties. Its interaction with biological molecules can modulate their activity, leading to potential therapeutic effects.

- Mechanism of Action : The phenolic hydroxyl group can form hydrogen bonds with biological targets, while the cyclohexylamino group enhances hydrophobic interactions, which are crucial for binding to proteins and enzymes.

Medicine

- Drug Development : Research is ongoing into the therapeutic potential of this compound in developing new drugs. Its structural characteristics make it a candidate for designing inhibitors targeting specific enzymes or receptors.

- Case Studies :

- A study investigated the compound's role as an inhibitor of certain protein kinases, demonstrating its potential in cancer therapy by inhibiting tumor growth through targeted action on cancer cell signaling pathways.

Data Tables

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates creation of complex molecules |

| Biology | Antimicrobial activity | Exhibited significant inhibition against bacterial strains |

| Medicine | Potential drug candidate | Demonstrated efficacy as a kinase inhibitor in vitro |

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory properties of this compound. In vitro assays showed that it reduced pro-inflammatory cytokine production in human cell lines, indicating its potential application in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 4-(Cyclohexylamino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclohexylamino group can enhance the compound’s lipophilicity and membrane permeability . These properties contribute to its biological activities and potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.

Cyclohexylamine: An aliphatic amine with a cyclohexyl group attached to an amino group.

4-Aminophenol: A phenol derivative with an amino group at the para position.

Uniqueness

4-(Cyclohexylamino)phenol is unique due to the combination of the phenol and cyclohexylamino groups, which impart distinct chemical and biological properties. The presence of the cyclohexylamino group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .

Biologische Aktivität

4-(Cyclohexylamino)phenol, also known as cyclohexylaminophenol, is a chemical compound that has garnered interest in various biological and pharmacological studies. This article explores its biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H17N1O

- CAS Number : 10014-69-4

The compound features an amino group attached to a phenolic ring, which is crucial for its biological activity. The cyclohexyl group contributes to the lipophilicity of the molecule, potentially influencing its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been identified:

- Enzyme Interaction : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which are critical for drug metabolism and the detoxification processes in the liver.

- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells. This activity is significant for preventing cellular damage and may have implications in aging and chronic diseases .

Biochemical Pathways

The compound's inhibition of specific enzymes affects various biochemical pathways:

- Mitochondrial Function : By inhibiting mitochondrial pyruvate transport, this compound can influence energy production and metabolic processes within cells. This inhibition may lead to altered levels of key metabolites such as diacetyl and acetate during cellular respiration.

- Cell Signaling : The compound may modulate cell signaling pathways that regulate cell proliferation, differentiation, and apoptosis. This modulation can have therapeutic implications in cancer treatment by inducing cell death in tumor cells.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, it was observed to significantly reduce cell viability in breast cancer cells through the activation of caspase pathways .

- Neuroprotective Effects : Another study highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It was found to enhance the survival rate of neuronal cells exposed to harmful agents .

Dosage and Toxicity

The biological effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, the compound exhibits beneficial effects such as enhanced antioxidant activity and improved cellular function.

- High Doses : Conversely, higher doses can lead to cytotoxicity and adverse effects, including oxidative stress and inflammation .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

4-(cyclohexylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13-14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNKVPHOSQGNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656337 | |

| Record name | 4-(Cyclohexylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10014-69-4 | |

| Record name | 4-(Cyclohexylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.